molecular formula C19H21ClN2O2S B4399379 1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine

1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B4399379
M. Wt: 376.9 g/mol
InChI Key: TWDRNCOEUZFDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. TCB-2 has been of great interest to scientists due to its potential pharmacological and therapeutic properties.

Mechanism of Action

1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and biochemical processes, including neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce hallucinogenic effects in animal models, similar to other phenethylamines such as LSD and mescaline. It has also been found to increase locomotor activity and induce hyperthermia in rodents. This compound has been suggested to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine is its high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, due to its hallucinogenic effects, this compound must be used with caution in animal studies and human trials.

Future Directions

Future research on 1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine could focus on the development of more selective and potent agonists for the 5-HT2A receptor, as well as investigating its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies could explore the effects of this compound on other serotonin receptors and their downstream signaling pathways.

Scientific Research Applications

1-[2-chloro-5-(methylthio)benzoyl]-4-(2-methoxyphenyl)piperazine has been used in various scientific research studies to investigate its pharmacological properties. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have agonist activity at the 5-HT2C receptor, which is involved in appetite regulation.

properties

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-24-18-6-4-3-5-17(18)21-9-11-22(12-10-21)19(23)15-13-14(25-2)7-8-16(15)20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDRNCOEUZFDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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